molecular formula C15H10O3 B11870891 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- CAS No. 104970-15-2

2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-

Cat. No.: B11870891
CAS No.: 104970-15-2
M. Wt: 238.24 g/mol
InChI Key: MYPCNEXFROJLSP-UHFFFAOYSA-N
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Description

2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- is a heterocyclic compound with a fused ring structure that includes both naphthalene and pyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- typically involves the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate. The reaction proceeds through a formal oxa-[3 + 3] cycloaddition followed by Knoevenagel condensation and 6π-electrocyclization . The reaction conditions often include refluxing in acetic acid to achieve the desired product.

Industrial Production Methods

Industrial production methods for 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve standard laboratory techniques such as refluxing, stirring, and maintaining specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Scientific Research Applications

2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo photochemical reactions, leading to the formation of merocyanine dyes, which exhibit photochromic properties . These reactions involve the absorption of light, causing a structural change in the molecule that results in a color change.

Comparison with Similar Compounds

Similar Compounds

    2H-Naphtho[1,2-b]pyran: Similar in structure but differs in the position of the fused rings.

    2H-Pyran-2-one: Lacks the naphthalene moiety, making it less complex.

    4H-Chromene: Contains a benzene ring fused to a pyran ring but differs in the position of the oxygen atom.

Uniqueness

2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- is unique due to its fused ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

104970-15-2

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

3-acetylbenzo[g]chromen-2-one

InChI

InChI=1S/C15H10O3/c1-9(16)13-7-12-6-10-4-2-3-5-11(10)8-14(12)18-15(13)17/h2-8H,1H3

InChI Key

MYPCNEXFROJLSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC3=CC=CC=C3C=C2OC1=O

Origin of Product

United States

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